molecular formula C11H19N3O2 B1378700 tert-butyl N-(1-cyanopiperidin-4-yl)carbamate CAS No. 721450-38-0

tert-butyl N-(1-cyanopiperidin-4-yl)carbamate

Cat. No. B1378700
CAS RN: 721450-38-0
M. Wt: 225.29 g/mol
InChI Key: LZVWQFNLDLGSRA-UHFFFAOYSA-N
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Description

“tert-butyl N-(1-cyanopiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 721450-38-0 . It has a molecular weight of 225.29 . The IUPAC name for this compound is tert-butyl (1-cyanopiperidin-4-yl)carbamate .


Molecular Structure Analysis

The InChI code for “tert-butyl N-(1-cyanopiperidin-4-yl)carbamate” is 1S/C11H19N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-12)7-5-9/h9H,4-7H2,1-3H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“tert-butyl N-(1-cyanopiperidin-4-yl)carbamate” is a powder at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Environmental Science

In environmental science, the compound’s degradation products and their environmental impact can be studied. Understanding how it breaks down under different conditions can inform the development of safer and more eco-friendly chemicals.

Each of these applications demonstrates the versatility and importance of tert-butyl N-(1-cyanopiperidin-4-yl)carbamate in scientific research across various fields. Its role as an intermediate in organic synthesis and its potential in medicinal chemistry are particularly noteworthy, reflecting its significance in the advancement of science and technology .

properties

IUPAC Name

tert-butyl N-(1-cyanopiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-12)7-5-9/h9H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVWQFNLDLGSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(1-cyanopiperidin-4-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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